molecular formula C7H6BrClN2O B13702184 4-bromo-3-chloro-N'-hydroxybenzenecarboximidamide

4-bromo-3-chloro-N'-hydroxybenzenecarboximidamide

Cat. No.: B13702184
M. Wt: 249.49 g/mol
InChI Key: HDWZDUKSIIRSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H7BrN2O. This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide typically involves multiple steps. One common method includes the nitration of benzene to introduce a nitro group, followed by reduction to form an amine. Subsequent bromination and chlorination steps introduce the bromine and chlorine atoms, respectively. The final step involves the formation of the hydroxybenzenecarboximidamide group through a reaction with hydroxylamine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-chloroaniline: Similar in structure but lacks the hydroxybenzenecarboximidamide group.

    4-bromo-3-chlorobenzamide: Contains a benzamide group instead of the hydroxybenzenecarboximidamide group.

Uniqueness

4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide is unique due to the presence of both bromine and chlorine atoms along with the hydroxybenzenecarboximidamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

4-bromo-3-chloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6BrClN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

HDWZDUKSIIRSCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.